molecular formula C19H19N3O3 B2442479 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448030-26-9

2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2442479
CAS No.: 1448030-26-9
M. Wt: 337.379
InChI Key: POGWKPMWYNRKEB-UHFFFAOYSA-N
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Description

2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and potential biological activity. This compound is used in various fields, including drug discovery and material science.

Properties

IUPAC Name

2-[4-(benzylcarbamoylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c20-18(23)16-10-4-5-11-17(16)25-13-7-6-12-21-19(24)22-14-15-8-2-1-3-9-15/h1-5,8-11H,12-14H2,(H2,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGWKPMWYNRKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of the benzylureido intermediate. The key steps include:

    Formation of the Benzylureido Intermediate: This involves the reaction of benzylamine with an isocyanate to form the benzylureido group.

    Alkyne Addition: The benzylureido intermediate is then reacted with an alkyne to form the but-2-yn-1-yl group.

    Coupling with Benzamide: Finally, the but-2-yn-1-yl intermediate is coupled with benzamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzoic acid
  • 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzylamine

Uniqueness

2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific chemical structure, which imparts distinct properties and potential biological activities. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.

Biological Activity

2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with other similar compounds.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzamide moiety linked to a but-2-yn-1-yl ether group. This unique configuration is believed to contribute to its biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction could lead to effects such as:

  • Antimicrobial Activity : Potential inhibition of microbial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Comparative Biological Activity

To better understand the potential of this compound, a comparison with related compounds can provide insights into its effectiveness. The following table summarizes findings from related studies:

CompoundActivity TypeTarget OrganismsEfficacy
2-Bromo-N-benzylbenzamideAntifungalBotrytis cinerea84.4% inhibition
1,2,4-Oxadiazole BenzamidesAntifungalFusarium graminearumUp to 83.6% inhibition
2-(3-Benzylureido)-benzoic acidAntimicrobialVarious bacteriaModerate activity

Case Studies

Several case studies have highlighted the potential of benzamide derivatives in drug discovery:

  • Antiviral Activity : A study utilizing biological activity-based modeling identified several benzamide derivatives with antiviral properties against viruses like Zika and Ebola . Although not directly tested on this compound, these findings suggest a pathway for future research.
  • Cancer Therapeutics : Research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . This indicates a potential avenue for exploring the anticancer properties of 2-((4-(3-Benzylureido)but-2-yn-1-yloxy)benzamide).

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